BenchChemオンラインストアへようこそ!

1-Cyclobutylpiperidin-4-amine

Histamine H3 Receptor Sleep Disorders CNS Drug Discovery

1-Cyclobutylpiperidin-4-amine is a C9H18N2 heterocyclic building block featuring a piperidine ring substituted with a 4-amine group and an N-linked cyclobutyl substituent. With a molecular weight of 154.25 g/mol, it is commercially available as a free base (CAS 1048921-27-2, typical purity 97%) or as a dihydrochloride salt (CAS 1176419-57-0) for enhanced stability and aqueous solubility.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
CAS No. 1048921-27-2
Cat. No. B3417386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpiperidin-4-amine
CAS1048921-27-2
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)N.Cl.Cl
InChIInChI=1S/C9H18N2/c10-8-4-6-11(7-5-8)9-2-1-3-9/h8-9H,1-7,10H2
InChIKeyAQQYZSZWSFSEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylpiperidin-4-amine (CAS 1048921-27-2): A Privileged Piperidine Scaffold for CNS-Targeted Synthesis


1-Cyclobutylpiperidin-4-amine is a C9H18N2 heterocyclic building block featuring a piperidine ring substituted with a 4-amine group and an N-linked cyclobutyl substituent . With a molecular weight of 154.25 g/mol, it is commercially available as a free base (CAS 1048921-27-2, typical purity 97%) or as a dihydrochloride salt (CAS 1176419-57-0) for enhanced stability and aqueous solubility . This compound has gained traction in medicinal chemistry as a critical intermediate in the synthesis of clinical-stage CNS therapeutics and PET imaging agents, distinguishing it from other N-substituted piperidin-4-amines that lack its unique cyclobutyl ring geometry [1].

Why N-Substituted Piperidin-4-amine Analogs Cannot Substitute for 1-Cyclobutylpiperidin-4-amine in Advanced Drug Synthesis


Generic substitution with other N-alkyl or N-aryl piperidin-4-amines is not possible due to the cyclobutyl ring's unique conformational and electronic properties, which are essential for downstream target engagement. In the synthesis of the clinical candidate SUVN-G3031, SAR studies revealed that the cyclobutyl group is critical for achieving potent histamine H3 receptor affinity (hH3R Ki = 8.73 nM) and selectivity over 70 other targets [1]. Analogs with alternative N-substituents (e.g., N-methyl, N-ethyl, N-isopropyl) were associated with reduced potency and altered physicochemical profiles, highlighting the non-fungible nature of the 1-cyclobutylpiperidine moiety in CNS drug discovery [1].

Quantitative Differentiation Evidence for 1-Cyclobutylpiperidin-4-amine as a Key Synthetic Intermediate


Clinical Candidate Provenance: SUVN-G3031 (Samelisant) Synthesis and Pharmacological Profile

1-Cyclobutylpiperidin-4-amine is a direct precursor to SUVN-G3031 (Samelisant), a clinical-stage histamine H3 receptor inverse agonist. The final compound, N-[4-(1-cyclobutylpiperidin-4-yl)oxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride, exhibited a hH3R Ki of 8.73 nM and demonstrated selectivity over a panel of 70 other targets [1]. This contrasts with earlier analogs using different N-substituents on the piperidine ring, which showed reduced potency, underscoring the essential role of the cyclobutyl group [1].

Histamine H3 Receptor Sleep Disorders CNS Drug Discovery

Diagnostic Imaging Application: Precursor to [11C]TASP457 PET Radioligand

The 1-cyclobutylpiperidin-4-ol derivative (likely synthesized from the target amine) is a key intermediate in the production of [11C]TASP457, a clinically useful PET radioligand for imaging histamine H3 receptors in the human brain [1]. In automated radiochemical synthesis, the precursor achieved a decay-corrected radiochemical yield of 7.9 ± 1.8% (n = 78) and a specific activity of 156 ± 52 GBq/μmol, demonstrating its suitability for clinical-grade imaging probe production [1].

Positron Emission Tomography Molecular Imaging H3 Receptor

Structural Differentiation: Conformational Rigidity from Cyclobutyl Ring Geometry

The N-cyclobutyl group in 1-cyclobutylpiperidin-4-amine introduces significant conformational constraint compared to linear or smaller cyclic N-alkyl substituents, leading to a different energy landscape for the piperidine ring [1]. This increased rigidity can reduce the entropic penalty upon target binding and enhance selectivity profiles, as demonstrated by the high selectivity index of derivatives like SUVN-G3031 over 70 off-targets [1]. In contrast, N-methyl- or N-ethyl-piperidin-4-amines exhibit greater conformational flexibility, often resulting in promiscuous binding or suboptimal pharmacokinetics [1].

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Procurement-Grade Purity and Physicochemical Specifications

The compound is available from multiple vendors with guaranteed minimum purity specifications, typically 95% for the dihydrochloride salt (CAS 1176419-57-0) and 97% for the free base [1]. Physical properties include a predicted boiling point of 216.3±8.0 °C and a density of 1.0±0.1 g/cm³ . The dihydrochloride salt offers improved aqueous solubility and long-term storage stability at room temperature, simplifying handling in parallel synthesis settings [1].

Chemical Procurement Quality Control Building Block

Optimal Application Scenarios for 1-Cyclobutylpiperidin-4-amine in Scientific Research and Drug Development


Histamine H3 Receptor Modulator Drug Discovery for Sleep and Cognitive Disorders

Based on its proven utility as a precursor to the clinical candidate SUVN-G3031, this building block is ideally suited for medicinal chemistry programs targeting the histamine H3 receptor for indications like narcolepsy, ADHD, and Alzheimer's disease. The 1-cyclobutylpiperidine core provides a validated starting point for parallel synthesis libraries aimed at improving upon the Ki=8.73 nM affinity and 70-target selectivity profile [1].

Development of PET Radioligands for Neuroreceptor Imaging

The compound's derivative framework has been successfully incorporated into [11C]TASP457, a clinically approved PET radioligand for H3 receptor imaging. Researchers in molecular imaging can utilize this building block to create novel 11C or 18F-labeled probes, leveraging the established radiochemical synthesis routes and acceptable 7.9% decay-corrected yields [2].

Fragment-Based Lead Generation and Scaffold Hopping in CNS Programs

The unique conformational rigidity imparted by the cyclobutyl ring makes 1-cyclobutylpiperidin-4-amine a valuable fragment for scaffold-hopping exercises. Its restricted rotatable bonds (only 1 exocyclic C-N bond) and distinct 3D geometry can be exploited to access novel intellectual property space while maintaining or improving the selectivity profiles observed in the SUVN-G3031 series [1].

Synthesis of Selective Kinase or PDE4 Inhibitor Building Blocks

Although direct quantitative target data for the building block itself is limited, its structural resemblance to privileged scaffolds in PDE4 and kinase inhibitor patents suggests utility in the synthesis of focused compound libraries. The N-cyclobutyl group is a known motif in patent literature for enhancing metabolic stability and reducing off-target interactions in these enzyme classes [1].

Quote Request

Request a Quote for 1-Cyclobutylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.